(3-Cyclopropylpropyl)(methyl)amine
CAS No.:
Cat. No.: VC17737795
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15N |
|---|---|
| Molecular Weight | 113.20 g/mol |
| IUPAC Name | 3-cyclopropyl-N-methylpropan-1-amine |
| Standard InChI | InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3 |
| Standard InChI Key | YFAFLQKWXGLPJA-UHFFFAOYSA-N |
| Canonical SMILES | CNCCCC1CC1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 113.20 g/mol |
| IUPAC Name | (3-Cyclopropylpropyl)(methyl)amine |
| CAS Registry Number | Not publicly disclosed |
The exact three-dimensional conformation of the molecule remains uncharacterized in the literature, but computational modeling suggests that the cyclopropane ring imposes torsional constraints on the propyl chain, potentially stabilizing specific rotamers.
Synthesis and Manufacturing
Reductive Amination Strategies
A practical route to (3-Cyclopropylpropyl)(methyl)amine likely involves reductive amination, a method validated for analogous cyclopropylamines . As demonstrated by Gillaspy et al., cyclopropanation of amines can be achieved using [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride in methanol under mild conditions . For the target compound, this would entail:
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Substrate Preparation: Reacting 3-cyclopropylpropanal with methylamine to form an imine intermediate.
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Reduction: Treating the imine with sodium cyanoborohydride to yield the secondary amine.
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | 3-Cyclopropylpropanal, Methylamine |
| Reducing Agent | Sodium Cyanoborohydride |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Yield (Estimated) | 60–75% |
This method’s efficacy is supported by its success in synthesizing sterically hindered cyclopropylamines, including tricyclopropyl derivatives .
Challenges in Purification
Isolation of (3-Cyclopropylpropyl)(methyl)amine may require specialized techniques due to its low polarity and potential for forming stable complexes with borohydride byproducts. Chromatography on silica gel with ethyl acetate/hexane eluents or distillation under reduced pressure are plausible purification strategies.
Physicochemical Properties
Solubility and Partitioning
While experimental logP values are unavailable, the compound’s hydrophobicity can be estimated using fragment-based approaches. The cyclopropyl and propyl groups contribute to a calculated logP of ~2.1, suggesting moderate lipid solubility. Aqueous solubility is expected to be low (<1 mg/mL), aligning with trends observed for aliphatic amines .
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